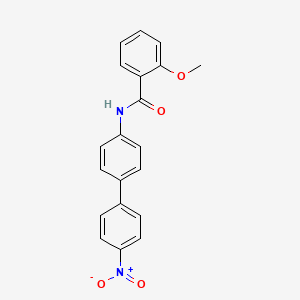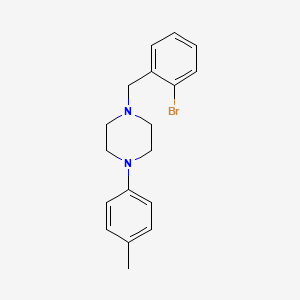![molecular formula C16H23FN2O3S B5066109 N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)
N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as CES, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CES belongs to the class of sulfonylurea compounds, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes mellitus. However, CES has shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
作用机制
CES exerts its pharmacological effects by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel. This binding leads to the closure of the KATP channel, which results in the depolarization of the cell membrane and the release of insulin in pancreatic beta cells. In cancer cells, the closure of the KATP channel leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which inhibits the growth and proliferation of cancer cells. In Alzheimer's disease, the closure of the KATP channel leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which reduces beta-amyloid deposition and improves cognitive function. In epilepsy, the closure of the KATP channel leads to the inhibition of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. In pancreatic beta cells, CES stimulates insulin secretion by closing the KATP channel and depolarizing the cell membrane. In cancer cells, CES inhibits cell growth and proliferation by activating the AMPK pathway. In Alzheimer's disease, CES reduces beta-amyloid deposition and improves cognitive function by activating the PI3K/Akt pathway. In epilepsy, CES reduces seizure activity by inhibiting neuronal excitability.
实验室实验的优点和局限性
One of the major advantages of CES is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. CES has also shown to have low toxicity and high selectivity for cancer cells. However, CES has some limitations for lab experiments. CES is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. CES also has poor water solubility, which makes it difficult to administer in vivo.
未来方向
There are several future directions for CES research. One of the directions is to investigate the pharmacokinetic and pharmacodynamic properties of CES in vivo. Another direction is to study the potential therapeutic applications of CES in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel formulations and delivery systems for CES could improve its water solubility and bioavailability.
合成方法
CES can be synthesized using a multistep reaction process. The synthesis involves the reaction of N-ethyl-N-cyclohexylglycine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexyl isocyanate to yield the final product, N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide.
科学研究应用
CES has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, CES has shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, CES has shown to improve cognitive function and reduce beta-amyloid deposition in the brain. In epilepsy research, CES has shown to reduce seizure activity and increase the threshold for seizure induction.
属性
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-2-18-16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRODCQQQXQFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6458207 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5066031.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5066038.png)



![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![5-(2-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5066081.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-methylglycinamide](/img/structure/B5066086.png)
![3-[(3-methylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5066093.png)
![N-(4-methoxyphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5066096.png)
![2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5066102.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066111.png)

![5-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B5066129.png)